2,3,4,5,6-Pentabromodiphenyl ether

説明

Bioaccumulation Potential in Biota

The high lipophilicity, or fat-solubility, of 2,3,4,5,6-pentabromodiphenyl ether is a primary driver of its accumulation in the fatty tissues of animals. researchgate.net Chemicals with high octanol-water partition coefficients (logKow), a measure of lipophilicity, tend to accumulate in lipid-rich tissues. sfu.caresearchgate.net For pentabromodiphenyl ether, logKow values have been reported to be greater than 5, indicating a strong tendency to partition into fats rather than water. pops.int

Once absorbed, these compounds are distributed to and stored in lipophilic tissues. oup.com Studies on related pentabromodiphenyl ether congeners, such as BDE-99 and BDE-100, have shown that adipose tissue, skin, gastrointestinal tract, liver, and lungs are significant depots for these chemicals in rats. tandfonline.comepa.govnih.gov For instance, in one study, adipose tissue contained the highest concentration of the administered dose of BDE-99. epa.gov This accumulation in fatty tissues means that these compounds can persist in an organism's body for extended periods.

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the water column alone. industrialchemicals.gov.au High BCF values are indicative of a substance's potential to be absorbed and stored by aquatic life such as fish and mussels. For commercial pentabromodiphenyl ether (PentaBDE), which is a mixture of several PBDE congeners, a BCF of approximately 27,400 L/kg has been reported in carp. pops.intcanada.ca This high value significantly exceeds the threshold of 5,000, which is often used to classify a substance as bioaccumulative. canada.ca

The BCFs for individual PBDE congeners can vary depending on the number and position of the bromine atoms. oup.com Generally, less-brominated congeners are more readily taken up by aquatic organisms. acs.org

The bioaccumulation factor (BAF) provides a more comprehensive measure of a chemical's potential to accumulate in an organism by considering all routes of exposure, including diet. industrialchemicals.gov.au For PBDEs, BAFs are often considered more relevant than BCFs for understanding their behavior in the environment. pops.int

Studies have shown that PBDEs, including pentabrominated congeners, have high BAFs in aquatic organisms. mdpi.com Log BAF values greater than 5 (which corresponds to a BAF greater than 100,000) have been noted for congeners found in PentaBDE. industrialchemicals.gov.au In a study of a freshwater food web, BAF values for PBDE congeners were found to be high, indicating significant bioaccumulation. nih.gov The BAFs for PBDE congeners in fish from a highly industrialized river system were also calculated, showing a clear tendency for bioaccumulation. researchgate.net

In terrestrial ecosystems, the biota-soil accumulation factor (BSAF) is used to describe the transfer of a chemical from soil to organisms like earthworms. pops.int The BSAF is the ratio of the chemical's concentration in the organism (often lipid-normalized) to its concentration in the soil (often organic carbon-normalized). pops.intpops.int

Research on PBDEs has demonstrated their potential for accumulation in soil invertebrates. BSAFs for several PentaBDE congeners, including BDE-47, BDE-99, and BDE-100, have been found to range from 1 to over 10 in earthworms from agricultural and landfill sites, indicating bioaccumulation from the soil. pops.intsfu.ca In some instances, BSAFs for BDE-99 have been particularly high. pops.int Studies have also shown that the bioavailability of PBDEs associated with biosolids or plastic microparticles in soil can lead to significant accumulation in earthworms. researchgate.net The BSAF can be influenced by the specific congener and the characteristics of the soil. researchgate.net

The bioaccumulation of PBDEs is not uniform across all congeners. The degree of bromination and the specific arrangement of bromine atoms on the diphenyl ether structure influence a congener's physical-chemical properties and, consequently, its environmental fate and biological uptake. nih.govindustrialchemicals.gov.au

Generally, PBDEs with four to six bromine atoms, which includes the pentabrominated congeners, are considered to have the highest potential for bioaccumulation. industrialchemicals.gov.au Lower brominated congeners are often more readily absorbed and accumulated than the more highly brominated ones like decabromodiphenyl ether (BDE-209). researchgate.net This is reflected in the congener profiles observed in various organisms. For example, in fish, congeners like BDE-47 (a tetrabromodiphenyl ether) and BDE-99 (a pentabromodiphenyl ether) are often dominant. researchgate.net However, the specific pattern of accumulation can vary between species due to differences in metabolism and feeding habits. researchgate.netresearchgate.net

Biomagnification Across Trophic Levels

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. industrialchemicals.gov.au PBDEs, including pentabrominated congeners, have been shown to biomagnify in both aquatic and terrestrial food webs. industrialchemicals.gov.ausfu.ca

In aquatic environments, studies have documented the transfer and magnification of PBDEs from lower trophic level organisms to fish and then to top predators like marine mammals and birds. industrialchemicals.gov.au For instance, biomagnification factors (BMFs), which quantify the increase in concentration from prey to predator, have been reported to be greater than 1 for several PBDE congeners in various marine species. sfu.ca

In terrestrial food chains, biomagnification of PBDEs has also been observed. A study on a landfill site found that BMFs for several PBDE congeners, including BDE-99 and BDE-100, were greater than 1 in starlings, indicating that they were accumulating these chemicals from their diet of invertebrates and refuse. sfu.ca The process of biomagnification can lead to particularly high concentrations of these compounds in top predators, posing a potential risk to their health.

Table of Chemical Compounds

| Chemical Name | Abbreviation/Synonym |

| This compound | BDE-126 |

| Polybrominated diphenyl ethers | PBDEs |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 |

| Decabromodiphenyl ether | BDE-209 |

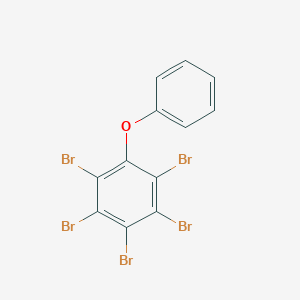

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution

Global Presence in Environmental Matrices

Terrestrial Environments

Detection in Outdoor and Ambient Air

The detection of 2,3,4,5,6-Pentabromodiphenyl ether (BDE-126) in outdoor and ambient air is infrequent and typically at very low concentrations, often falling below the limits of detection in various studies.

In a study conducted in southern Taiwan investigating PBDEs in the air at vehicle dismantling factories, BDE-126 was below the limit of detection in both outdoor daytime and outdoor nighttime air samples. aaqr.org Similarly, a comprehensive assessment of PBDEs in indoor and outdoor environments in Australia reported that BDE-126 was not detected in any of the analyzed air samples. dcceew.gov.au

While many studies confirm the presence of other PBDE congeners in the atmosphere, specific quantification of BDE-126 is rare, suggesting it is not a major PBDE component in the ambient atmosphere. epa.govacs.org For instance, research in the United Kingdom on BFR concentrations in indoor and outdoor environments did not list BDE-126 among the eight PBDE congeners they analyzed for. nih.gov

Regional and Spatial Variability

The distribution of BDE-126, like other PBDEs, shows significant regional and spatial differences, influenced by proximity to source regions, environmental transport mechanisms, and local contamination levels.

Concentrations in Riverine and Coastal Systems (e.g., Pearl River Delta, Hong Kong)

The Pearl River Delta (PRD) region is a known hotspot for PBDE contamination due to extensive manufacturing and e-waste processing. cfs.gov.hkresearchgate.net Studies of sediments in the PRD and the adjacent South China Sea have identified various PBDE congeners. nih.govnih.gov While these studies confirm high levels of other PBDEs, particularly BDE-209, specific concentration data for BDE-126 in the water column or riverine runoff of the PRD is not extensively detailed in the available literature. researchgate.netnih.govsfei.org

However, the bioavailability of BDE-126 has been noted. One study calculated the biota-sediment accumulation factor (BSAF) for various PBDEs and identified BDE-126 as a highly bioavailable congener in the freshwater minnow (Zacco platypus), with a BSAF of 348.93. grafiati.com A study on foods of animal origin in Hong Kong established a reporting limit of 0.25 pg/g for BDE-126 in its analysis, indicating its relevance as a target analyte in regional food monitoring. cfs.gov.hk

Presence in Arctic and Remote Regions (e.g., air, snow, sea ice)

The presence of PBDEs in remote regions like the Arctic is well-documented and attributed to long-range environmental transport. pops.intpops.intnih.gov Various PBDEs have been detected in Arctic air, snow, ice, and biota. pops.intpops.intpops.int

While decaBDE (BDE-209) is often the predominant congener found in Arctic air and deposition samples, other congeners are also present. pops.intpops.int Specific data for BDE-126 concentrations in Arctic air, snow, or sea ice are limited. However, its potential for transport and interaction with the Arctic environment is an area of research. A study on the partitioning of PBDEs to dissolved organic matter (DOM) isolated from Arctic surface waters included BDE-126 as one of the six congeners investigated. acs.org This indicates that BDE-126 is present in these remote aquatic systems, where its fate can be influenced by interactions with organic matter. acs.org

In another remote population, the Yupik people on St. Lawrence Island, Alaska, BDE-126 was detected in household dust samples, though at low frequencies and concentrations compared to other congeners. nih.gov

Table 1: Detection of BDE-126 in Household Dust from a Remote Alaskan Population

| Sample Matrix | Detection Frequency | Median Concentration (ng/g) | Maximum Concentration (ng/g) |

| Household Dust | Detected | 0.20 | 0.15 |

| Data sourced from a study on a remote population of Alaska Natives. nih.gov |

Comparative Analysis of Indoor versus Outdoor Air Concentrations

Studies consistently show that indoor air concentrations of many PBDEs are significantly higher than outdoor concentrations, a phenomenon attributed to the widespread use of PBDE-containing products in indoor environments. dcceew.gov.audcceew.gov.aubioline.org.br

A study in Taiwan comparing airborne PBDEs in a college computer classroom found that while total PBDE concentrations did not differ significantly between indoors and outdoors, several lower-brominated congeners had significantly higher indoor concentrations. bioline.org.brbioline.org.br In contrast, a study at vehicle dismantling factories found no significant differences in the broader range of PBDE levels between indoor and outdoor air. aaqr.org In that specific study, BDE-126 was below the limit of detection in all air samples, both indoor and outdoor. aaqr.org An Australian study also found that BDE-126 was not detected in any indoor or outdoor air samples collected from homes and offices. dcceew.gov.au This suggests that BDE-126 is not a significant contributor to air concentrations in either environment in the locations studied.

Table 2: BDE-126 Concentrations in Indoor and Outdoor Air at Vehicle Dismantling Factories in Taiwan

| Location | Time | Mean Concentration (pg/m³) |

| Indoor Air | Daytime | < LOD |

| Indoor Air | Nighttime | < LOD |

| Outdoor Air | Daytime | < LOD |

| Outdoor Air | Nighttime | 0.00433 |

| LOD = Limit of Detection | ||

| Data from Gou et al., 2016. aaqr.org |

Temporal Trends and Concentration Changes in Environmental Compartments

Monitoring the temporal trends of PBDEs in the environment is crucial for understanding the impact of regulatory actions, such as the phase-out of commercial penta-BDE and octa-BDE mixtures in the mid-2000s. ospar.orgrsc.org

Studies tracking PBDE levels over time have shown declines in the concentrations of some legacy BFRs, particularly those associated with the penta-BDE commercial product, in various environmental media and biota. nih.govnih.govcdc.gov For example, research in the UK revealed significant declines in legacy BFRs in indoor environments over the past decade. nih.gov A study of cetaceans in Hong Kong waters also observed decreasing temporal trends for tetra-, penta-, and hexa-BDEs in finless porpoises between 2013 and 2020, likely due to their phase-out in China. cityu.edu.hk

Conversely, concentrations of deca-BDE (BDE-209) and some novel brominated flame retardants have shown stable or increasing trends in some regions. nih.govcityu.edu.hk Analyses of sediment cores have shown that PBDE concentrations generally increased from the 1970s, peaking in the late 1990s or early 2000s, with some decreases in more recent layers for the banned formulations. nih.govifremer.fr

Specific long-term temporal trend data focusing exclusively on this compound (BDE-126) is not prominent in the reviewed scientific literature. Most trend studies focus on the major congeners found in the commercial mixtures, such as BDE-47, BDE-99, BDE-153, and BDE-209. rsc.orgnih.govcityu.edu.hk The lack of specific trend data for BDE-126 makes it difficult to assess how its environmental concentrations have changed in response to regulations.

Sources and Pathways of Environmental Release

Anthropogenic Origins

2,3,4,5,6-Pentabromodiphenyl ether is not known to occur naturally. pops.int Its environmental presence is a direct consequence of its manufacture and use as a flame retardant. The primary pathways of release stem from its production processes and its subsequent incorporation into and release from consumer goods. cfs.gov.hkenvironment-agency.gov.uk

The industrial production of polybrominated diphenyl ethers (PBDEs) is a primary source of their release into the environment. clinmedres.orgnih.gov Although specific data for this compound is limited, the general processes for commercial PentaBDE mixtures, which contain various pentabrominated congeners, provide insight into the likely emission sources.

Airborne emissions are a significant pathway for the release of PBDEs from manufacturing sites. pops.int While modeling studies have suggested that emissions during the manufacturing of products containing commercial PentaBDE may be minor compared to releases during the product's consumer life, the production facilities themselves are point sources for environmental contamination. pops.int Dust particles containing the chemical can be released into the atmosphere.

Wastewater and solid waste from production facilities are major contributors to environmental contamination. nih.govservice.gov.uk PBDEs can enter wastewater streams from various industrial sources, including their manufacturing. nih.gov During wastewater treatment, these lipophilic (fat-loving) compounds tend to adsorb to sludge. nih.gov This contaminated sludge, if applied to agricultural land as fertilizer, becomes a significant route for introducing PBDEs into the soil. nih.gov

A survey of wastestreams in California identified industrial waste as a notable repository for PBDEs. nih.gov Analysis of samples from wastewater treatment plants, including sludge and filter dust, confirms the presence of various PBDE congeners. thermofisher.com Limited information is available specifically on waste generated during the production of commercial PentaBDE, but it is a recognized source of release. pops.int

Table 1: Documented PBDE Presence in Industrial Waste Streams

| Waste Stream | Detected PBDEs | Significance |

| Sewage Sludge | Various PBDE congeners | High concentrations of PBDEs have been documented globally in sewage sludge. Land application of this sludge can contaminate agricultural soils. nih.gov |

| E-waste | High levels of PBDEs | Considered a predominant wastestream for PBDEs, containing significant metric tonnage of these compounds annually. nih.gov |

| Autoshredder Waste | Significant levels of PBDEs | A major repository for PBDEs from disposed vehicles and other shredded products. nih.gov |

| Filter Dust | Various PBDE congeners | Samples from industrial settings show the presence of multiple PBDEs, indicating atmospheric release and capture in filtration systems. thermofisher.com |

The primary use of commercial pentabromodiphenyl ether (PentaBDE) is as an additive flame retardant, meaning it is physically mixed into materials rather than chemically bound. pops.intservice.gov.uk This application method is central to its subsequent release into the environment.

Commercial PentaBDE has been extensively used as a flame retardant in a wide array of common products to meet fire safety standards. pops.int Its most prevalent application was in flexible polyurethane foam, which is used in upholstered furniture and bedding. wikipedia.orgservice.gov.ukepa.govnih.govpops.int It was also incorporated into plastics for electronics like televisions and computers, textiles, and coatings. cfs.gov.hkclinmedres.orgepa.gov In Australia, for instance, PentaBDE was added to flexible polyurethane foam at a concentration of 1.63% to 9.75% by weight. industrialchemicals.gov.au

Table 2: Products Commonly Treated with Pentabromodiphenyl Ether

| Product Category | Specific Examples |

| Polyurethane Foam | Upholstered furniture, mattresses, carpet padding, vehicle seats cfs.gov.hkservice.gov.ukpops.intpops.int |

| Plastics | Casings for televisions and computers, wire insulation, other electronic equipment pops.intepa.gov |

| Textiles | Upholstery fabrics, curtains, apparel cfs.gov.hkclinmedres.orgpops.int |

| Other | Packaging materials, epoxy resins, flexible PVC compounds pops.intindustrialchemicals.gov.au |

Because PBDEs like this compound are used as additive flame retardants, they are not permanently fixed within the product matrix. pops.int Over the lifetime of the product, these chemicals can migrate to the surface and be released into the surrounding environment through volatilization (evaporating into the air) and abrasion (wearing off as dust). pops.intwikipedia.org

This slow, continuous release from consumer goods is a major source of PBDEs in indoor environments. wikipedia.org The chemicals accumulate in indoor dust, which is considered a primary source of human exposure. pops.int Studies have shown a direct correlation between the presence of PentaBDE in a sofa and significantly higher concentrations of its component congeners in house dust. nih.gov The physical-chemical properties of the different BDE congeners influence their environmental behavior, but as a group, they are considered persistent.

Waste Management and Disposal

The disposal of products containing PBDEs is a significant source of their release into the environment. epa.gov

Electronic waste (e-waste) is a major contributor to the environmental burden of PBDEs. mdpi.com Informal and improper e-waste recycling and dismantling activities, particularly in developing nations that handle both domestic and imported e-waste, are significant sources of PBDE emissions. tandfonline.com The combustion of e-waste generates fine particulate matter that can act as a carrier for PBDEs, leading to high concentrations in the surrounding environment. tandfonline.com For instance, studies in China have reported PBDE levels in deposited fine particles as high as 589,839.09 pg/m³. tandfonline.com

Research conducted in an e-waste dismantling industrial park in southern China revealed PBDE concentrations in the air ranging from 26.6 to 11,800 ng/m³ across different workshops. gdut.edu.cn The shredding of electronic materials, in particular, has been identified as a source of particulate-associated PBDE pollution. researchgate.net

Table 1: Atmospheric PBDE Concentrations at E-waste Dismantling Workshops

| Workshop Activity | Total Suspended Particulate (TSP) Concentration (μg/m³) | Total PBDE Concentration (ng/m³) |

|---|---|---|

| Electric blowers for mobile phones | 490 - 1530 | 26.6 - 11,800 |

| Electric heating furnaces for televisions and routers | 490 - 1530 | 26.6 - 11,800 |

| Rotatory incinerators for televisions and hard disks | 490 - 1530 | 26.6 - 11,800 |

Data from a study in a southern China e-waste dismantling industrial park. gdut.edu.cn

Waste disposal sites and recycling operations are recognized as key points of release for PBDEs into the environment. epa.gov The end-of-life stage of products containing pentaBDE, through processes like weathering, wear, and leaching during disposal and recycling, contributes to their release. industrialchemicals.gov.au These releases can contaminate various environmental compartments. In the European Union, it was estimated that 75% of the annual releases of PBDEs from polyurethane products at the end of their service life are to soil, with 0.1% to water and 24.9% to air. industrialchemicals.gov.au

Studies have shown elevated concentrations of PBDEs in the vicinity of such facilities. For example, air concentrations near e-waste storage facilities in Thailand reached up to 150 pg/m³. industrialchemicals.gov.au In contrast, lower levels have been detected in some European countries like France and Germany. industrialchemicals.gov.au

Landfills are a major repository for products containing PBDEs and represent a long-term source of environmental contamination. epa.govpops.int Over time, PBDEs can be slowly released from landfilled articles into leachate and the atmosphere, leading to the contamination of groundwater, surface water, soil, and sediments. pops.int The anaerobic conditions within landfills can also lead to the debromination of higher brominated PBDEs into more toxic, lower brominated forms. pops.int

A significant portion of the total produced PBDEs is estimated to be stored in landfills and dumpsites. helcom.fi Research has indicated a potential link between residential proximity to solid waste facilities and higher serum levels of certain PBDE congeners in humans, suggesting these sites as potential exposure sources. nih.gov

Environmental Transport Mechanisms

Once released, this compound and other PBDEs can be transported over long distances in the environment. industrialchemicals.gov.au

The atmosphere is a key medium for the transport of PBDEs. industrialchemicals.gov.au

PBDEs can enter the atmosphere through volatilization from products and waste, as well as by being bound to airborne particulate matter. epa.gov The particle-size distribution of PBDEs is a critical factor influencing their atmospheric behavior, including their transport potential and removal mechanisms. researchgate.net Studies have shown that a significant fraction of PBDEs in urban air is associated with fine particles, often smaller than 0.49 μm in diameter. researchgate.net This association with fine particles facilitates their long-range atmospheric transport. helcom.fi

Atmospheric Transport

Long-Range Atmospheric Transport Potential

The potential for long-range atmospheric transport is a significant factor in the widespread environmental presence of pentaBDE congeners. industrialchemicals.gov.aumun.ca Modeling studies and environmental monitoring have provided evidence for the atmospheric transport of these compounds to remote regions. industrialchemicals.gov.aupops.int

Models predict that pentaBDE congeners have a higher potential for long-range atmospheric transport compared to more heavily brominated congeners, which have lower volatility, and less brominated congeners, which are more susceptible to atmospheric degradation. pops.int The estimated characteristic travel distance for pentaBDE is between 608 and 1,349 km. pops.int This distance represents the point at which approximately 63% of the chemical has been removed from the air through deposition or degradation. pops.int The atmospheric half-life for the major pentaBDE congener, BDE-99, is estimated to be between 10 and 20 days, supporting its potential for long-distance travel. pops.int

Temperature fluctuations can influence this transport through a process of "hopping," where the compounds are repeatedly deposited and re-volatilized. pops.int The presence of pentaBDE congeners in the air of remote locations like the Arctic further substantiates their capacity for long-range atmospheric transport. pops.int

Key Factors Influencing Long-Range Atmospheric Transport:

| Property | Influence on Transport |

| Vapor Pressure | Lower for pentaBDEs compared to less brominated congeners, but higher than more brominated ones, allowing for volatilization and atmospheric entry. pops.int |

| Atmospheric Half-Life | Estimated to be long enough to permit transport over significant distances before degradation. pops.int |

| Sorption to Particles | Can be transported over long distances while sorbed to atmospheric particles. nilu.no |

| Temperature | Lower temperatures can reduce degradation rates, potentially increasing transport distances. pops.int |

Aquatic Transport

Once released into the environment, this compound and other pentaBDE congeners can enter aquatic systems through various pathways, leading to their dispersal in water bodies and accumulation in sediments.

PentaBDEs are introduced into aquatic environments through industrial and municipal wastewater effluents, as well as runoff from urban and agricultural areas where products containing these flame retardants are used or disposed of. pops.int Due to their poor water solubility, pentaBDEs in the water column are often associated with suspended particulate matter. vulcanchem.com

Studies have detected total PBDE concentrations in water bodies like Lake Michigan ranging from 31 to 158 pg/L. pops.int The less brominated congeners are generally more mobile in aquatic systems. clinmedres.org The movement and dispersal within the water column are influenced by factors such as water flow, turbulence, and the amount of suspended solids.

Due to their hydrophobic nature and low water solubility, pentaBDEs have a strong tendency to adsorb to organic matter in soil and sediment. researchgate.net This process, known as sorption, leads to their accumulation in the sediments of rivers, lakes, and coastal areas, which act as significant environmental sinks for these compounds. nih.gov

Concentrations of tetra- to hexaBDEs in sediments have been found to range from approximately 5 to 49 µg/kg dry weight. pops.int The sorption process is influenced by the organic carbon content of the sediment; higher organic carbon content generally leads to greater sorption. nih.gov Black carbon (such as soot and charcoal) in sediments can also significantly enhance the sequestration of PBDEs, reducing their availability in the water column. nih.gov The strong binding to sediment particles means that these compounds can persist in the aquatic environment for long periods, with estimated half-lives in aerobic sediment of around 600 days. pops.int

Factors Influencing Aquatic Fate of PentaBDEs:

| Process | Description | Key Influencing Factors |

| Sorption | Binding of pentaBDEs to sediment and suspended particles. | Organic carbon content, black carbon presence, particle size. researchgate.netnih.gov |

| Sedimentation | Settling of particle-bound pentaBDEs to the bottom of water bodies. | Particle density, water flow velocity. |

| Bioavailability | The fraction of the chemical that is available for uptake by organisms. | Sorption to sediment and black carbon can reduce bioavailability. nih.gov |

Inter-Media Exchange Processes

The environmental fate of this compound is further complicated by exchange processes between different environmental compartments, such as air, water, and soil. Fugacity models are often used to predict the direction of net transfer of these chemicals. mdpi.comacs.org

For many PBDEs, including the penta-congeners, the net flux is often from the atmosphere to soil and water surfaces through deposition. acs.org However, the process can be bidirectional. For example, compounds deposited in water can be re-volatilized back into the atmosphere, a process governed by the Henry's Law Constant. escholarship.org Similarly, PBDEs in soil can be transported to water bodies via runoff or become airborne through wind erosion of contaminated soil particles. The exchange between water and sediment is also a dynamic process, with the potential for BFRs to be released from sediments back into the water column to reach dynamic equilibrium. mdpi.com These inter-media transfers contribute to the widespread distribution and persistence of these compounds in the global environment. plos.org

Environmental Fate and Transformation

Persistence in Environmental Media

Polybrominated diphenyl ethers are characterized by their hydrophobic nature and long half-lives, estimated to be between two and ten years. nih.gov This persistence allows for their long-range transport and subsequent detection in various environmental compartments, including air, water, soil, sediment, and biota. nih.govenvironment-agency.gov.uk The less brominated congeners, such as pentabromodiphenyl ethers, tend to bioaccumulate more readily than their more highly brominated counterparts. epa.gov

Due to their chemical properties, PBDEs have a tendency to adsorb to sediment and suspended particles in aquatic environments. environment-agency.gov.uk They can also be found in soil, often as a result of the land application of sewage sludge. environment-agency.gov.uk While their low water solubility limits leaching from soil, they can be transported into water bodies via soil particle runoff. environment-agency.gov.uk The persistence of these compounds means that environmental recovery from contamination can be a prolonged process, even after their production and use have ceased. environment-agency.gov.uk

Interactive Table: Environmental Occurrence of Pentabromodiphenyl ether

| Environmental Matrix | Detection Status |

|---|---|

| Air | Detected |

| Water | Detected |

| Soil | Detected |

| Sediment | Detected |

| Biota (e.g., fish, marine mammals, birds) | Detected |

| Human Tissues (e.g., blood, breast milk, adipose tissue) | Detected |

This table summarizes the various environmental compartments where pentabromodiphenyl ethers have been found, highlighting their widespread distribution.

Degradation Pathways

The degradation of 2,3,4,5,6-pentabromodiphenyl ether and other PBDEs in the environment is a slow process, primarily occurring through photodegradation and microbial action.

Photodegradation, or the breakdown of chemical compounds by light, is a significant transformation process for PBDEs in the environment. psecommunity.orgresearchgate.net The absorption of ultraviolet (UV) light can lead to the debromination of these compounds. psecommunity.org

The photodegradation of PBDEs, such as the decabromodiphenyl ether (BDE-209), has been shown to follow pseudo-first-order kinetics in soil suspensions. psecommunity.org The rate of degradation is influenced by factors such as the light source and intensity, with UV light being a primary driver of the process. psecommunity.org For instance, studies have shown that the photodegradation rates under a mercury lamp are higher than under a xenon lamp. psecommunity.org The concentration of soil particles can inhibit photodegradation due to a light-shielding effect. psecommunity.org The pH of the medium can also play a role, with degradation rates observed to increase with higher pH values in soil suspensions. psecommunity.org

A key photodegradation pathway for PBDEs is reductive debromination. nih.govacs.org This process involves the removal of bromine atoms from the diphenyl ether structure. In anaerobic environments, such as sediments, microbial reductive debromination can occur, leading to the formation of less-brominated PBDEs. acs.orgnih.gov This transformation is significant because the resulting lower-brominated congeners can be more bioaccumulative and potentially more toxic. nih.gov The rate of reductive debromination is often dependent on the number and position of the bromine atoms on the phenyl rings. acs.org

A concerning aspect of PBDE photodegradation is the potential for the formation of polybrominated dibenzofurans (PBDFs). nih.gov This transformation can occur through an intramolecular cyclization reaction following the light-induced cleavage of a carbon-bromine bond. nih.gov The formation of PBDFs is a competing reaction with reductive debromination, and the specific conditions, such as the presence of hydrogen donors, can influence which pathway is favored. nih.gov The generation of these dioxin-like compounds is a significant concern due to their known toxicity.

In addition to debromination and cyclization, the degradation of PBDEs can lead to the formation of hydroxylated PBDEs (OH-PBDEs) and bromophenols. nih.govnih.gov OH-PBDEs can be formed through the hydroxylation of the parent PBDE compound. psu.edu Another pathway involves the cleavage of the diphenyl ether bond, which results in the formation of bromophenols. nih.govpsu.edu For example, the presence of 2,4,5-tribromophenol (B77500) in human blood has been suggested as an indicator of the cleavage of the ether bond of certain PBDE congeners. nih.gov The formation of these metabolites is significant as they may exhibit different toxicological properties than the parent compounds.

Biodegradation

Microbial Transformation and Debromination

The biodegradation of pentaBDE, particularly the congener BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), is a crucial process influencing its environmental persistence. Under anaerobic conditions, various microbial communities have demonstrated the ability to reductively debrominate this compound. This process involves the removal of bromine atoms, leading to the formation of lower brominated diphenyl ethers.

Studies have shown that debromination of lesser brominated congeners like pentaBDE is often faster than that of highly brominated ones. acs.org For instance, some anaerobic bacterial cultures can completely debrominate nanomolar concentrations of tetra-BDE within weeks, a process that is significantly quicker than the transformation of more brominated congeners. acs.org The preferential removal of para and meta bromines has been observed in these microbial transformations. acs.org

Anaerobic bacteria, including Dehalococcoides species, have been identified as key players in the reductive debromination of PBDEs. nih.gov In microcosm studies using soils and sediments, the transformation of an octa-BDE mixture resulted in the formation of various less-brominated congeners, including penta- and tetra-BDEs. nih.gov This highlights the role of microbial action in converting more brominated forms into pentaBDEs in the environment. The process can be influenced by the presence of other substances; for example, trichloroethene (TCE) has been shown to potentially stimulate PBDE debromination. nih.gov

Research has also explored the debromination of BDE-99 in mangrove sediments, where over 55% of the compound was removed over a 12-month period. industrialchemicals.gov.au This removal was accompanied by the formation of less brominated congeners such as tri- and di-BDEs. industrialchemicals.gov.au The anaerobic conditions in these sediments, which can be enhanced by factors like aquaculture effluent, appear to favor microbial reductive debromination. industrialchemicals.gov.au

Chemical Transformation

Formation of Chlorinated BDEs in Chloride-Rich Environments

In addition to debromination, pentaBDE can undergo chemical transformations that introduce other halogens, such as chlorine, into its molecular structure, particularly in environments rich in chloride. The thermolysis of PBDEs, which can occur during recycling processes or in accidental fires, in the presence of a chlorine source can lead to the formation of brominated-chlorinated diphenyl ethers through a process of chlorodebromination. nih.gov

Furthermore, the photochemical transformation of hydroxylated PBDEs (OH-PBDEs), which are known metabolites of PBDEs, can also lead to the formation of mixed halogenated compounds. nih.gov Studies have shown that the photolysis of hydroxylated and chlorinated derivatives of BDE-47 (a tetrabromodiphenyl ether) in aqueous solutions can produce polybrominated/chlorinated dibenzo-p-dioxins (PXDDs). nih.gov This suggests that in environments containing both PBDEs and chlorine sources, photochemical processes can contribute to the formation of more complex and potentially more toxic halogenated compounds.

Debromination Processes and Formation of Lower Brominated Congeners

Transformation of Higher Brominated PBDEs (e.g., DecaBDE) to PentaBDEs

A significant environmental fate pathway for higher brominated PBDEs, such as decabromodiphenyl ether (decaBDE or BDE-209), is their transformation into lower brominated congeners, including pentaBDEs. This transformation is of considerable concern as the resulting products can be more toxic and bioavailable. nih.govresearchgate.net

Both abiotic and biotic processes contribute to this debromination. Photolytic debromination of decaBDE has been observed in various matrices, including toluene, silica (B1680970) gel, sand, sediment, and soil, under both artificial and natural sunlight. nih.gov This process leads to the formation of a range of products, from nona- to tetraBDEs, including pentaBDEs. nih.gov The half-life for this photolytic degradation can be as short as 15 minutes in some artificial matrices, while it extends to between 40 and 200 hours on natural matrices. nih.gov

Anaerobic microbial debromination is another critical pathway for the transformation of decaBDE. In laboratory settings, anaerobic bacteria have been shown to initiate the debromination of BDE-209, although the rate may be slower than photolytic degradation. researchgate.net Over extended periods, anaerobic microbes in river sediments can successively debrominate BDE-209 to a series of lower brominated congeners, including penta-BDEs such as BDE-99 and BDE-100. nih.gov These findings from both field and laboratory studies provide strong evidence that decaBDE can act as a source of pentaBDEs in the environment. researchgate.netnih.gov

Environmental Implications of Transformation Products

The transformation of this compound and the formation of this compound from higher brominated congeners have significant environmental implications. The resulting lower brominated congeners, such as tetra- and penta-BDEs, are generally considered to be more toxic and bioaccumulative than their more highly brominated precursors. nih.govtandfonline.com

These transformation products exhibit a greater potential to accumulate in living organisms, including in human tissues and breast milk. nih.gov The increased bioavailability of these compounds raises concerns about their potential to act as endocrine disruptors and cause other adverse health effects. nih.gov The transformation of decaBDE, which was once considered less of a concern due to its lower bioavailability, into more harmful lower brominated congeners, including pentaBDEs, means that it poses a long-term risk to the environment. tandfonline.com The persistence and bioaccumulative nature of these transformation products necessitate a thorough understanding of their formation pathways and environmental fate to assess and mitigate their potential risks to ecosystems and human health.

Bioaccumulation and Biomagnification in Food Webs

Biomagnification Across Trophic Levels

Evidence of Biomagnification in Aquatic Food Webs (e.g., pelagic, marine)

Numerous studies have documented the biomagnification of various polybrominated diphenyl ether (PBDE) congeners in aquatic food webs. In marine environments, lower brominated PBDEs, including tri-, tetra-, and penta-BDEs, are prone to bioaccumulate and biomagnify. researchgate.net This is attributed to their high octanol-water partition coefficients (Kow), which fall within a range that favors bioaccumulation. researchgate.net

A study of a Canadian Arctic marine food web found that while recalcitrant polychlorinated biphenyls (PCBs) showed a high degree of biomagnification, the biomagnification of PBDEs was less pronounced. sfu.ca However, specific congeners such as BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154 have been shown to biomagnify, as indicated by a positive correlation between their concentrations and the trophic level of the organism. researchgate.net In contrast, other PBDE congeners displayed a negative or no correlation, suggesting they may be metabolized and transformed within the organisms. researchgate.net

Research in the northwest Atlantic on the food web involving harbor seals and their prey fish revealed significant biomagnification of tetra- to hexa-BDEs. gulfofmaine.org Biomagnification factors (BMFs), which represent the ratio of the chemical concentration in a predator to that in its diet, averaged from 17 to 76 for these congeners, indicating substantial accumulation from fish to seals. gulfofmaine.org Notably, BDE-47 was the dominant congener in all samples. gulfofmaine.org The presence of higher brominated congeners, including deca-BDE (BDE-209), in fish and seal tissues suggests not only exposure to various PBDE formulations but also the potential for BDE-209 to break down into more persistent and bioaccumulative lower brominated congeners in fish. gulfofmaine.orgvliz.be

Interestingly, the accumulation of some PBDEs can be tissue-specific. For instance, while BDE-209 did not biomagnify in the blubber of harbor seals, its concentration in the liver was up to ten times higher than in their prey, suggesting tissue-specific biomagnification. vliz.benih.gov

Biomagnification of PBDEs in Aquatic Species

| PBDE Congener | Finding | Marine Environment | Source |

|---|---|---|---|

| BDE-47, -99, -100, -153, -154 | Positive correlation between concentration and trophic level, indicating biomagnification. | Coastal marine food web | researchgate.net |

| Tetra- to Hexa-BDEs | Average biomagnification factors (BMFs) from fish to seals ranged from 17 to 76. | Northwest Atlantic | gulfofmaine.org |

| BDE-47 | Dominant congener found in both fish and harbor seals. | Northwest Atlantic | gulfofmaine.org |

| BDE-209 (Deca-BDE) | Did not biomagnify in seal blubber but showed up to 10-fold higher concentration in seal liver compared to prey. | Northwest Atlantic | vliz.benih.gov |

Biomagnification in Terrestrial Food Chains (e.g., birds and soil invertebrates)

The biomagnification of pentaBDEs is not limited to aquatic environments. Terrestrial food chains also exhibit significant accumulation of these compounds. A study focusing on a terrestrial food chain at an urban landfill found that European starlings had higher concentrations of PBDEs than those at a rural farm. sfu.ca Their diet, which included soil invertebrates and human refuse, was the primary source of exposure. sfu.ca

Biota-soil accumulation factors (BSAFs) greater than one for BDE-47, BDE-99, BDE-100, and BDE-154 in earthworms indicated that these chemicals were bioaccumulating from the soil. sfu.ca Subsequently, biomagnification factors (BMFs) greater than one for BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154 in the starlings demonstrated that these PBDEs were biomagnifying from their diet. sfu.ca

Further research on three small terrestrial food chains involving passerine birds, small rodents, and their predators (sparrowhawks, common buzzards, and red foxes) also confirmed the biomagnification of several PBDE congeners. researchgate.net With the exception of BDE-28, all other measured congeners (BDE-47, -99, -100, -153, -154, and -183) were found to biomagnify in both predatory bird species. researchgate.net The BMFs for the sum of PBDEs in the predatory bird food chains ranged from 2 to 34. researchgate.net Interestingly, no biomagnification was observed in the red fox, which is likely due to its high metabolic capacity for breaking down these types of compounds. researchgate.net

Biomagnification of PBDEs in a Terrestrial Food Chain (Landfill Environment)

| PBDE Congener | Organism | Finding | Source |

|---|---|---|---|

| BDE-47, -99, -100, -154 | Earthworms | Biota-soil accumulation factors > 1, indicating bioaccumulation from soil. | sfu.ca |

| BDE-47, -99, -100, -153, -154 | European Starlings | Biomagnification factors > 1, indicating biomagnification from their diet. | sfu.ca |

Isomer-Specific Biomagnification Trends (e.g., tetra-BDEs vs. higher brominated, ortho-substituted isomers)

The degree of biomagnification of PBDEs is highly dependent on the specific isomer. Generally, less brominated PBDEs, such as tetra- and penta-BDEs, are considered to be more bioaccumulative than the higher brominated congeners like octa- and deca-BDE. clinmedres.org This is partly because the uptake of higher brominated congeners is slower across biological membranes due to their larger molecular size. vliz.be For example, the uptake of tri- and tetra-brominated congeners by the freshwater amphipod Gammarus pulex was two to three times higher than that of penta-, hexa-, and hepta-brominated congeners. vliz.be

However, once assimilated, higher brominated congeners can be more resistant to metabolic degradation and thus have a greater potential for biomagnification in certain terrestrial food chains. researchgate.net The position of the bromine atoms on the diphenyl ether rings also plays a crucial role. The presence of bromine atoms at the ortho positions (2 and 2' positions) and the absence of bromine atoms at the para positions (4 and 4' positions) can influence the biological activity of PBDEs. nih.gov For instance, PBDEs with two ortho-bromine substituents and lacking at least one para-bromine substituent have been found to be more potent in activating ryanodine (B192298) receptors, which are critical for calcium signaling in cells. nih.gov This structural aspect suggests a common mechanism of action with ortho-substituted PCBs. nih.gov

Furthermore, hydroxylated metabolites of PBDEs, which can be formed in organisms, may have different toxicological profiles than the parent compounds. For example, 6-OH-BDE-47, a hydroxylated metabolite of BDE-47, has been shown to be more potent in disrupting calcium homeostasis and neurotransmitter release than BDE-47 itself. nih.gov This indicates that the metabolic transformation of PBDEs can significantly alter their neurotoxic potential. nih.gov

Analytical Methodologies for Environmental Monitoring

Instrumental Analysis for Identification and Quantification

Isomer-Specific Analysis and Identification

The accurate identification and quantification of individual PBDE isomers, such as 2,3,4,5,6-pentabromodiphenyl ether, is a significant analytical challenge due to the large number of possible congeners (209 in total) and their similar chemical properties. accustandard.com Many of these congeners can co-elute during chromatographic separation and exhibit very similar mass spectra.

To achieve isomer-specific analysis, high-resolution capillary gas chromatography columns with specific stationary phases are essential. These columns provide the necessary resolving power to separate closely related isomers. The retention times of the individual congeners are then compared to those of certified reference standards for positive identification. The development of analytical methods that allow for the simultaneous determination of various PBDEs and other brominated flame retardants is an ongoing area of research. nih.gov The use of techniques like gas chromatography–electron capture negative chemical ionization-mass spectrometry (GC–ECNI-MS) can further enhance the selectivity for these electronegative compounds. nih.govresearchgate.net

Quality Control and Reference Materials

Rigorous quality control (QC) measures are imperative to ensure the accuracy and reliability of data generated from the analysis of this compound.

Use of Internal Standards for Quantification

Internal standards are crucial for accurate quantification in analytical chemistry, particularly for complex analyses like that of PBDEs. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. For PBDE analysis, isotopically labeled analogs, such as ¹³C-labeled PBDEs, are the preferred internal standards. nih.govresearchgate.net These standards are added to the sample at the beginning of the analytical process and experience the same extraction, cleanup, and analysis conditions as the native PBDEs. By comparing the signal of the native analyte to that of the known concentration of the internal standard, any variations or losses during sample preparation and analysis can be corrected for, leading to more accurate quantification. epa.gov For instance, ¹³C-labeled BDE-99 is a commonly used internal standard for the quantification of pentabromodiphenyl ether congeners. researchgate.net

Application of Standard Reference Materials (SRMs) for Quality Assurance

Standard Reference Materials (SRMs) are homogeneous, well-characterized materials with certified concentrations of specific analytes. They are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST) in the United States. researchgate.net In the context of this compound analysis, SRMs are used to validate analytical methods and ensure the quality and comparability of data between different laboratories. researchgate.net By analyzing an SRM and comparing the measured concentrations to the certified values, a laboratory can assess the accuracy of its analytical procedure. NIST has developed several SRMs for PBDEs in various matrices, including indoor dust, fish tissue, and sediment. researchgate.netresearchgate.net These materials contain a range of PBDE congeners, including various pentabromodiphenyl ethers, at certified or reference concentrations. researchgate.net

Table of Research Findings:

| Analytical Aspect | Key Finding | Source(s) |

| Quantification Mode | Single Ion Recording (SIR) mode in GC-MS provides high sensitivity for quantifying trace levels of PBDEs by monitoring characteristic ions. | epa.govaccustandard.com |

| Isomer Separation | High-resolution capillary gas chromatography is essential for separating the numerous PBDE isomers, which often co-elute. | accustandard.comnih.gov |

| Internal Standards | ¹³C-labeled PBDE congeners are the preferred internal standards for accurate quantification, as they correct for variations in sample preparation and analysis. | epa.govnih.govresearchgate.net |

| Quality Assurance | Standard Reference Materials (SRMs) from institutions like NIST are crucial for method validation and ensuring inter-laboratory data comparability. | researchgate.netresearchgate.net |

Ecological Impact Assessment

Direct Effects on Environmental Organisms

Information regarding the direct toxicity of 2,3,4,5,6-pentabromodiphenyl ether to environmental organisms is scarce. Assessments of direct effects are typically derived from studies on commercial PentaBDE mixtures, which are composed of several different tetra-, penta-, and hexabrominated congeners.

Risks from Bioaccumulation and Secondary Poisoning to Wildlife

The properties of PBDEs, including their persistence and lipophilicity (tendency to dissolve in fats), mean they have a high potential for bioaccumulation and biomagnification in food webs.

Research Gaps in Comprehensive Ecological Effects Data

The ecological impact assessment for this compound is defined almost entirely by research gaps. The lack of data is a result of the scientific focus on the more abundant and commercially relevant congeners found in historical flame retardant mixtures.

Key research gaps include:

Ecotoxicity Data: There is a complete lack of studies on the acute and chronic toxicity of this compound to a representative range of aquatic and terrestrial species.

Bioaccumulation and Biotransformation: No data exists on the specific bioaccumulation factor (BAF), biomagnification factor (BMF), or metabolic fate of this congener in any organism.

Environmental Concentrations: Monitoring studies have not typically reported concentrations of this compound in environmental compartments like water, soil, sediment, or biota.

Comparative Toxicity: It is unknown how the toxicity of this compound compares to other well-studied PBDE congeners, making it difficult to infer its potential risk.

Addressing these gaps through targeted research is essential for a comprehensive understanding of the environmental risks posed by the full suite of PBDE congeners.

Environmental Modeling Studies

Multimedia Environmental Fate Models: A Holistic View

Multimedia environmental fate models provide a comprehensive assessment of a chemical's behavior in the environment by considering it as a system of interconnected compartments. These models are instrumental in predicting the distribution and persistence of substances like 2,3,4,5,6-pentabromodiphenyl ether.

Assessment of Environmental Partitioning and Distribution with Fugacity Models

Fugacity models, a type of multimedia fate model, are particularly useful for predicting how a chemical will partition itself between different environmental media such as air, water, soil, and sediment. pops.intnih.gov For pentabromodiphenyl ether (pentaBDE), these models predict a strong tendency to bind to the organic fraction of soils and sediments due to its low vapor pressure and very low water solubility. pops.intcanada.ca

Level III fugacity modeling, which assumes a steady-state but non-equilibrium condition, has been used to estimate the partitioning of pentaBDE under various release scenarios. pops.intcanada.ca For instance, if equal quantities of pentaBDE are released into air, water, and soil, it is predicted that the majority will end up in the sediment (59%) and soil (40%), with much smaller amounts in water (1.2%) and air (0.2%). pops.intcanada.ca This highlights the role of soil and sediment as major sinks for this compound. researchgate.net

The partitioning behavior is influenced by the degree of bromination. As the number of bromine atoms decreases, the PBDEs become more likely to partition into the air. nih.gov Conversely, with increasing bromination, the tendency to partition to sediments increases. nih.gov

Table 1: Predicted Environmental Partitioning of PentaBDE using a Level III Fugacity Model

| Release Scenario | Predicted Partitioning (%) in Air | Predicted Partitioning (%) in Water | Predicted Partitioning (%) in Sediment | Predicted Partitioning (%) in Soil |

|---|---|---|---|---|

| Equal quantities to air, water, and soil | 0.2 | 1.2 | 59 | 40 |

| 100% to air | 1.07 | 0.4 | 21 | 77.5 |

| 100% to water | 8 x 10⁻⁵ | 1.93 | 98.1 | 0.006 |

| 100% to soil | 6.1 x 10⁻⁷ | 0.002 | 0.11 | 99.9 |

Data sourced from Environment Canada (2006 & 2017) pops.intcanada.ca

Prediction of Environmental Concentrations Across Compartments

Multimedia models can also predict the concentrations of chemicals in different environmental compartments. ethz.ch For instance, a study using the European variant of the BETR multimedia environmental fate model showed generally good agreement between model predictions and measured data for BDE-47 and BDE-99, two major components of the commercial pentaBDE mixture. acs.org However, the model tended to underestimate concentrations in soil and grass. acs.org

In another study focusing on a lake environment, a multimedia mass balance model was used to calculate PBDE concentrations. ethz.ch The model, which included compartments for the atmosphere, lake water, and sediment, was able to produce steady-state concentrations that were close to measured values for many PBDEs. ethz.ch However, discrepancies were observed for some higher brominated congeners in the dissolved water phase and on suspended particles. ethz.ch

These models are valuable tools for estimating predicted environmental concentrations (PECs), which are essential for risk assessment. industrialchemicals.gov.au However, in some cases, inadequate data can limit the ability to determine PECs for all environmental media. industrialchemicals.gov.au

Simulation of Mass Fluxes and Transfer Processes

Multimedia models are capable of simulating the movement, or mass flux, of chemicals between different environmental compartments. ethz.ch These models account for various transfer processes, including advective and diffusive transport. ethz.ch

For example, a modified version of the TaPL3 model that included a vegetation compartment demonstrated that the inclusion of vegetation significantly increased the predicted air-surface exchange of BDE-47. researchgate.netresearchgate.net The model predicted that a substantial portion of the BDE-47 deposited on vegetation would return to the atmosphere. researchgate.netresearchgate.net This highlights the dynamic nature of PBDE transfer in the environment, which can involve a series of deposition and re-volatilization events, often influenced by temperature fluctuations. pops.int

Fugacity-based models have also been used to simulate the flux of PBDEs between air and soil. nih.gov These models show a significant flux from air to soil, with a much smaller return flux from soil back to the air, reinforcing the idea that soil acts as a long-term sink for these compounds. nih.gov

Long-Range Environmental Transport (LRET) Models: Tracking Global Dispersal

Long-range environmental transport (LRET) models are specifically designed to assess the potential for chemicals to travel far from their original sources, often to remote regions like the Arctic.

Prediction of Atmospheric Transport Potential

Several models have been employed to predict the atmospheric transport potential of PBDEs. pops.intcanada.ca These models, including TaPL3, ELPOS, Chemrange, and Globo-POP, have yielded comparable results, indicating that the potential for long-range atmospheric transport is greatest for tetrabromodiphenyl ether (tetraBDE) and lowest for decabromodiphenyl ether (decaBDE). pops.intcanada.capic.int

For pentaBDE, the estimated characteristic travel distance (CTD), which is the distance over which about 63% of the chemical is removed from the atmosphere, ranges from 608 to 1,349 kilometers. pops.intcanada.caindustrialchemicals.gov.aupic.int This suggests a significant, though not unlimited, potential for atmospheric transport.

Structure-activity relationship (SAR) modeling has also estimated atmospheric half-lives for major components of the commercial pentaBDE mixture, such as BDE-99 (10-20 days) and BDE-47 (11 days), further supporting their potential for long-range transport. pops.int

Evaluation of Global Dispersal Pathways

The presence of PBDEs in remote areas, far from their primary sources of emission, provides strong evidence of their global dispersal. pops.intpops.int LRET models help to explain how this occurs.

Models predict that PBDEs with four to six bromine atoms, a range that includes this compound, have a higher potential for long-range transport than both lower and higher brominated congeners. pops.intcanada.capic.int The transport of lower brominated congeners is limited by their degradation in the atmosphere, while the transport of more highly brominated congeners is restricted by their low volatility. pops.intcanada.capic.int

Recent modeling work has suggested that even highly brominated BDEs, which are sorbed to particles, may have a greater potential for long-range transport than previously thought, especially if they are persistent in the atmosphere. pops.int This could also have implications for the global dispersal of the components of commercial pentaBDE.

The transport of these compounds is not a simple one-way trip. It can be characterized by a series of deposition and re-volatilization "hops," a process influenced by seasonal and daily temperature changes. pops.int This "grasshopper effect" contributes to their dispersal across the globe.

Congener-Specific Modeling and Prediction

Environmental modeling plays a crucial role in understanding and predicting the behavior of persistent organic pollutants like polybrominated diphenyl ethers (PBDEs). By simulating their movement and transformation in the environment, these models help to assess exposure and potential risks. Congener-specific models are particularly important as the environmental fate and toxicity of PBDEs are highly dependent on the number and position of bromine atoms on the diphenyl ether structure. researchgate.net

Modeling the Fate of PBDE Homologues

The environmental fate of PBDE homologues is governed by their distinct physical and chemical properties, which influence their partitioning between air, water, soil, and sediment. researchgate.net Multimedia environmental fate models are frequently used to predict the distribution of these compounds on both regional and larger scales.

Models like the European variant (EVn) BETR multimedia environmental fate model have been used to simulate the distribution of PBDEs from the commercial pentabromodiphenyl ether (PentaBDE) product across Europe. acs.org Such models have shown reasonable agreement with measured environmental data for major congeners like BDE-47 and BDE-99, though larger discrepancies can occur for heavier congeners. acs.org Dynamic modeling, which accounts for changes over time, predicted that atmospheric concentrations of these congeners likely peaked in the late 1990s and have been declining since. acs.org

Fugacity-based models, such as Level III fugacity models, predict that due to their low water solubility and high octanol/water partition coefficients (log Kow), PBDEs will predominantly bind to organic matter in soil and sediment upon release into the environment. pops.int The persistence of these compounds is therefore heavily influenced by their degradation rates within these environmental compartments. researchgate.net

Modeling studies have also been crucial in understanding the long-range transport potential (LRTP) of different PBDE homologues. pops.intpic.int It has been predicted that congeners with four to six bromine atoms, such as pentabromodiphenyl ethers, exhibit a higher potential for long-range atmospheric transport compared to both lower and higher brominated congeners. pops.intpic.int The transport of less brominated congeners is limited by their faster degradation in the atmosphere, whereas the transport of more highly brominated congeners is restricted by their low volatility. pops.intpic.int For instance, the characteristic travel distance (CTD) for pentaBDE has been estimated to be between 608 and 1,349 km. pops.int

On a more localized scale, multimedia mass balance models have been developed for specific ecosystems, such as lakes, to understand the flow and fate of PBDEs. ethz.ch These models, which can be calibrated with measured environmental concentrations, track the movement of congeners between compartments like the atmosphere, water column (including dissolved phase and suspended particles), and sediment. ethz.ch Such models confirm that atmospheric deposition is a primary input pathway for many PBDEs into aquatic systems and that the majority of the PBDE mass resides in the sediment due to partitioning processes. ethz.ch

Table 1: Summary of Environmental Fate Models for PBDE Homologues

| Model Type | Focus Area | Key Findings | Relevant Congeners |

|---|---|---|---|

| European variant (EVn) BETR | European-scale multimedia fate | Predicted peak atmospheric concentrations around 1997, with subsequent decline. Good agreement with measured data for BDE-47 and -99. acs.org | BDE-47, BDE-99, BDE-153 acs.org |

| Level III Fugacity Model | Environmental partitioning | PBDEs predominantly partition to organic carbon in soil and sediment. researchgate.netpops.int | PentaBDE homologues pops.int |

| TaPL3 Model | Long-range atmospheric transport | Estimated characteristic travel distance for pentaBDE is 608–1,349 km. Tetra- to hexaBDEs have the highest LRTP. pops.int | TetraBDE, PentaBDE, DecaBDE pops.int |

| Lake Multimedia Mass Balance Model | Fate in aquatic ecosystems | Atmospheric deposition is a major input; most PBDEs accumulate in sediment. Overall half-life in the lake system is 3.4 to 9.5 years. ethz.ch | Di-BDEs to Deca-BDEs ethz.ch |

Prediction of Photodegradation Products and Rates

Photodegradation is a significant transformation pathway for PBDEs in the environment, particularly for higher brominated congeners which can break down into lower brominated, and potentially more bioavailable, forms. Predictive models are essential for identifying the likely products and estimating the rates of these reactions. wur.nl

A predictive model has been developed and validated to determine the products and their relative concentrations from the photodegradation of PBDEs. wur.nlresearchgate.net This model is based on calculating the enthalpies of formation (ΔHf) for all 209 PBDE congeners. nih.govoup.com Congeners with higher energies, which often correspond to those with more adjacent and ortho-positioned bromines like BDE-116 (this compound), are generally less stable. nih.govoup.com The model uses these thermodynamic properties to predict the relative reaction rate constants, assuming that the rate-determining step is the stepwise loss of a bromine atom. wur.nl

This congener-specific photodegradation model has been successfully validated against experimental results for several key congeners, including BDE-209, BDE-184, BDE-100, and BDE-99, under UV irradiation in organic solvents. wur.nloup.com The model accurately predicts the primary photochemical reaction products. wur.nl For example, it correctly predicts that the photodegradation of BDE-99 yields BDE-47, BDE-49, BDE-66, and BDE-74 as primary products. oup.com

The kinetics of photodegradation typically follow a first-order model. wur.nlnih.gov The rates are highly dependent on the wavelength of light, with degradation being significantly faster under shorter UV wavelengths (e.g., 180-400 nm) compared to visible light (400-700 nm). nih.gov Studies using UV-LED technology have demonstrated successful degradation of various PBDE congeners in water, with degradation rates between 67% and 86% achieved under optimal conditions (285 nm irradiation for 240 minutes). mdpi.com

The model can also be coupled with gas chromatography retention time models to help identify unknown products in experimental studies. wur.nlnih.gov By comparing the predicted products and their relative abundances with experimental chromatograms, researchers can confirm degradation pathways. nih.gov Based on both modeling and experimental results, it appears that over time, photodegradation can lead to an increase in the relative abundance of certain congeners, such as BDE-49 and BDE-66, making them comparable in abundance to the historically prevalent BDE-47. wur.nl

Table 2: Predicted Photodegradation Parameters for Selected PBDEs

| Parent Congener | Predicted Primary Products | Kinetic Model | Key Findings |

|---|---|---|---|

| BDE-209 (DecaBDE) | Stepwise debromination to Nona-, Octa-, Hepta-BDEs etc. wur.nl | First-order wur.nl | The rate-determining step is the stepwise loss of bromine. wur.nl |

| BDE-184 (HeptaBDE) | Penta-BDEs and Tetra-BDEs nih.gov | First-order wur.nl | The model successfully predicted the products of photochemical reactions. wur.nl |

| BDE-99 (PentaBDE) | BDE-47, BDE-49, BDE-66, BDE-74 oup.com | First-order oup.com | Model predictions closely matched experimental results for product formation over time. oup.com |

| BDE-116 (PentaBDE) | Not explicitly detailed in sources | Not explicitly detailed in sources | Identified as a higher-energy PBDE congener, suggesting it is more prone to degradation. nih.govoup.com |

Regulatory Frameworks and Policy Implications

International Conventions and Agreements

The Convention allows for specific exemptions, such as the recycling of articles containing these substances, with an expiration date for this exemption set for 2030 at the latest. brsmeas.orgpops.int The Persistent Organic Pollutants Review Committee (POPRC) undertook a comprehensive review process, including the development of a risk profile and a risk management evaluation, which ultimately recommended the listing of c-pentaBDE. pops.intiisd.orgservice.gov.uk The evaluation highlighted the widespread presence of its components in the environment and in humans across all regions. pops.int

Table 1: Stockholm Convention Listing Details for c-PentaBDE

| Convention | Listing Annex | Date of Listing | Key Listed Components | Status | Specific Exemptions |

|---|---|---|---|---|---|

| Stockholm Convention | Annex A | May 2009 | Tetrabromodiphenyl ether, Pentabromodiphenyl ether | Elimination | Recycling of articles containing these substances (expires no later than 2030) |

Commercial pentabromodiphenyl ether, including its main components tetraBDE and pentaBDE, is also listed in Annex III of the Rotterdam Convention. europa.eupic.inteuropa.eu This listing makes the chemical subject to the Prior Informed Consent (PIC) procedure for international trade. europa.eu The decision to list c-pentaBDE was made at the sixth meeting of the Conference of the Parties in 2013, following a recommendation by the Chemical Review Committee (CRC). brsmeas.orgiisd.orgservice.gov.ukecolex.org The CRC reviewed notifications of final regulatory actions from several parties, including Canada, the European Community, Japan, and Norway, and concluded that the criteria for listing had been met. brsmeas.orgbrsmeas.org A decision guidance document was developed to accompany the listing. pic.intbrsmeas.org